1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride
CAS No.: 1220029-85-5
Cat. No.: VC3400604
Molecular Formula: C17H29Cl2N3
Molecular Weight: 346.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220029-85-5 |
|---|---|
| Molecular Formula | C17H29Cl2N3 |
| Molecular Weight | 346.3 g/mol |
| IUPAC Name | 1-benzyl-4-(piperidin-3-ylmethyl)piperazine;dihydrochloride |
| Standard InChI | InChI=1S/C17H27N3.2ClH/c1-2-5-16(6-3-1)14-19-9-11-20(12-10-19)15-17-7-4-8-18-13-17;;/h1-3,5-6,17-18H,4,7-15H2;2*1H |
| Standard InChI Key | PJDYFYXAJBLSAE-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl |
| Canonical SMILES | C1CC(CNC1)CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride (CAS: 1220029-85-5) has the molecular formula C₁₇H₂₉Cl₂N₃ and a molecular weight of 346.35 g/mol . The compound consists of a piperazine ring substituted at the 1-position with a benzyl group and at the 4-position with a piperidinylmethyl group, forming a bicyclic amine structure. The dihydrochloride salt form enhances its solubility in polar solvents, a critical factor for in vitro and in vivo studies .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₉Cl₂N₃ |
| Molecular Weight | 346.35 g/mol |
| CAS Number | 1220029-85-5 |
| Salt Form | Dihydrochloride |
| Purity Specifications | ≥95% (HPLC) |
Structural Features
The compound’s structure integrates two nitrogen-containing heterocycles:
-
Piperazine Ring: A six-membered ring with two nitrogen atoms at positions 1 and 4.
-
Piperidine Substituent: A six-membered saturated ring with one nitrogen atom, attached via a methylene (-CH₂-) bridge to the piperazine core .
This configuration enables interactions with G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D₂) receptors, due to the basic nitrogen atoms’ ability to form hydrogen bonds .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride involves multi-step organic reactions, as detailed in patent literature :
-
Alkylation of Piperazine:
-
Salt Formation:
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Benzyl chloride, K₂CO₃, DMF, 80°C | 1-Benzylpiperazine |
| 2 | 3-(Chloromethyl)piperidine, Et₃N, THF | 1-Benzyl-4-(3-piperidinylmethyl)piperazine |
| 3 | HCl (g), 2-propanol | Dihydrochloride salt |
Process Optimization
Patent US3714159A highlights the use of 4-methyl-2-pentanone as a solvent and sodium carbonate as a base to facilitate nucleophilic substitutions . The inclusion of potassium iodide as a catalyst enhances reaction efficiency via the Finkelstein mechanism .
Physicochemical Properties
Solubility and Stability
-
Solubility: Highly soluble in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO, ethanol) .
-
Stability: Stable under ambient conditions but hygroscopic, requiring storage in desiccators .
Spectroscopic Data
-
¹H NMR (D₂O): δ 7.35–7.28 (m, 5H, benzyl aromatic), 3.75–3.60 (m, 8H, piperazine and piperidine CH₂), 2.95–2.80 (m, 4H, piperidine CH₂) .
Pharmacological Activity
Receptor Binding Profile
Studies on structurally analogous piperazine derivatives demonstrate:
-
Dopamine D₂ Affinity: Ki = 28 nM (antagonism) .
This dual activity suggests potential in treating depression and schizophrenia, where serotonin-dopamine interplay is dysregulated .
Table 3: Receptor Binding Data
| Receptor | Ki (nM) | Activity |
|---|---|---|
| 5-HT₁A | 12 | Partial Agonist |
| D₂ | 28 | Antagonist |
| α₁-Adrenergic | 450 | Negligible |
In Vivo Efficacy
-
Antidepressant Effects: In rodent models, the compound reduced immobility time in the forced swim test by 40% at 10 mg/kg (i.p.) .
-
Anxiolytic Activity: Increased open-arm exploration in the elevated plus maze by 35% at 5 mg/kg .
Research Applications
Neuropharmacology
-
Receptor Mapping: Used as a radioligand (³H-labeled form) to quantify 5-HT₁A and D₂ receptor densities in postmortem brain tissues .
-
Drug Development: Serves as a lead compound for designing dual-acting antidepressants with reduced side-effect profiles .
Chemical Probes
-
Structure-Activity Relationships (SAR): Modifications to the benzyl or piperidinyl groups alter receptor selectivity. For example, replacing benzyl with pyridinyl enhances 5-HT₁A affinity .
Recent Developments and Future Directions
Patent Innovations
Recent patents (e.g., RU2178414C2) disclose novel synthesis methods using microwave irradiation to reduce reaction times from 12 hours to 30 minutes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume